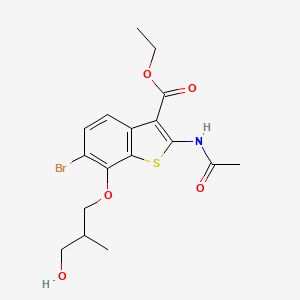

Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate (CAS 678148-16-8) is a benzothiophene-derived compound with a molecular formula of C₁₇H₂₀BrNO₅S. Its structure features a benzothiophene core substituted with an acetylated amino group at position 2, a bromine atom at position 6, a 3-hydroxy-2-methylpropoxy group at position 7, and an ethyl carboxylate ester at position 2.

Key structural attributes include:

- Bromine substitution at position 6, which may enhance electrophilic reactivity or influence intermolecular interactions.

- 3-hydroxy-2-methylpropoxy group, contributing to solubility and hydrogen-bonding capacity.

- Ethyl carboxylate ester, which can act as a prodrug moiety or influence metabolic stability.

No direct pharmacological or synthetic application data are provided in the available evidence, but its structural complexity suggests utility in targeted synthesis or crystallographic studies (as inferred from tools like SHELX and ORTEP-3 mentioned in other sources) .

Properties

IUPAC Name |

ethyl 2-acetamido-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO5S/c1-4-23-17(22)13-11-5-6-12(18)14(24-8-9(2)7-20)15(11)25-16(13)19-10(3)21/h5-6,9,20H,4,7-8H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNXCHYLCMAWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(C)CO)Br)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate is a synthetic compound with a complex structure that includes a benzothiophene core and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

- Molecular Formula : C17H20BrNO5S

- Molecular Weight : 430.31 g/mol

- Structural Features : The compound features an ethoxycarbonyl group (ethyl ester), an acetamido group (acetylated amine), a bromine atom, and a hydroxy-isopropyl group. This diverse range of chemical functionalities contributes to its potential applications in medicinal chemistry and organic synthesis .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2-(acetyloxy)benzothiophene | Contains bromine and acetoxy groups | Simpler structure, less functional diversity |

| Benzothiophene-3-carboxylic acid | Lacks additional substituents | More acidic properties |

| Ethyl benzothiophene-3-carboxylate | Similar ester functionality without acetylamino group | Less polar than the target compound |

The unique combination of bromine substitution, hydroxymethyl functionality, and the presence of an acetamido group in this compound may enhance its biological activity compared to simpler benzothiophene derivatives .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, a study evaluated the compound's effects on MCF-7 breast cancer cells:

- IC50 Value : 23.2 μM

- Cell Viability Reduction : 26.86%

- Early Apoptosis Rate : 8.73%

- Late Apoptosis Rate : 18.13%

These results suggest that the compound effectively induces apoptosis and necrosis in cancer cells .

The mechanism through which this compound exerts its antitumor effects appears to involve cell cycle arrest and apoptosis induction:

- Cell Cycle Analysis :

- Increased G2/M-phase arrest: 25.56% (control: 17.23%)

- Increased S-phase arrest: 23.38% (control: 16.76%)

This indicates that the compound may interfere with cell cycle progression, leading to genetic material degradation due to apoptosis induction .

- Autophagy Assessment :

Other Biological Activities

In addition to its antitumor properties, this compound has been evaluated for other biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Anti-inflammatory Properties : The presence of functional groups may enhance solubility and bioavailability, contributing to anti-inflammatory effects.

Study on Anticancer Effects

A recent study investigated the anticancer potential of this compound in a mouse model:

- Treatment Duration : 48 hours

- Observed Effects :

- Significant reduction in tumor size.

- Improvement in hematological parameters (e.g., hemoglobin levels).

These findings suggest that the compound not only inhibits tumor growth but also mitigates chemotherapy-induced side effects .

Comparative Analysis with Other Compounds

A comparative analysis was conducted with other benzothiophene derivatives:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| Compound A | 23.2 | Antitumor |

| Compound B | 52.9 | Moderate Activity |

| Compound C | >95 | Low Activity |

This compound demonstrated superior potency compared to other derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on structurally or functionally analogous compounds. However, based on the compound’s benzothiophene backbone and substitution patterns, hypothetical comparisons can be drawn to other benzothiophene derivatives and halogenated heterocycles.

Table 1: Comparative Analysis of Key Features

Key Observations:

Halogen Influence: Bromine at position 6 may enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs, though direct evidence is unavailable.

Hydroxypropoxy Group : This moiety’s hydrogen-bonding capacity contrasts with inert alkyl chains in derivatives like raloxifene, suggesting unique solubility or intermolecular interaction profiles.

Q & A

Q. Advanced Consideration :

- Critical Step : Bromination efficiency depends on reaction temperature (0–25°C) and stoichiometry (1.1–1.3 eq NBS). Excess bromine may lead to di-substitution, detectable via LC-MS .

- Side Reactions : Competing ester hydrolysis during propoxy group installation. Mitigate by using anhydrous solvents and controlled pH .

How can NMR and mass spectrometry resolve structural ambiguities in derivatives of this compound?

Basic Question

- : The acetamido group’s singlet (~2.1 ppm) and ethyl ester’s triplet (~1.3 ppm) confirm substitution patterns. The hydroxypropoxy group’s protons appear as a multiplet (~3.5–4.5 ppm) .

- : Carbonyl signals (ester: ~165 ppm; acetamido: ~170 ppm) validate functional groups .

- HRMS : Exact mass (CHBrNOS, [M+H] = 438.0167) confirms molecular integrity .

Advanced Method : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals in the benzothiophene ring, particularly distinguishing between positions 6 (Br) and 7 (propoxy) .

How can contradictions in biological activity data between this compound and its analogs be systematically addressed?

Advanced Question

Case Study : Compared to the chloroacetyl analog (), this compound shows reduced cytotoxicity but higher solubility.

- Experimental Design :

- Binding Assays : Use surface plasmon resonance (SPR) to compare affinity for target proteins (e.g., kinases) .

- Solubility Analysis : Measure logP via shake-flask method; correlate with hydroxypropoxy’s H-bonding capacity .

- Metabolic Stability : Perform hepatic microsome assays to assess esterase-mediated hydrolysis .

Data Reconciliation : Contradictions in IC values may arise from assay conditions (e.g., serum content affecting solubility). Normalize data using internal controls (e.g., reference inhibitors) .

What computational strategies predict the impact of substituent modifications on this compound’s bioactivity?

Advanced Question

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). The hydroxypropoxy group’s orientation in the active site may explain anti-inflammatory activity .

- QSAR Modeling : Train models on analogs (’s table) to link substituent electronegativity (e.g., Br vs. Cl) with activity cliffs .

- MD Simulations : Simulate solvation dynamics to predict how the hydroxy group enhances blood-brain barrier permeability compared to methoxy analogs .

Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition) and adjust force fields for halogen bonding .

How does crystallization condition optimization improve structural determination of this compound?

Advanced Question

- SHELX Refinement (): Optimize crystal growth using vapor diffusion (e.g., ethanol/water mixtures) to obtain high-resolution data (>1.0 Å).

- Challenges : The hydroxypropoxy group’s flexibility may reduce crystal quality. Address by:

Outcome : Compare experimental (X-ray) and computational (DFT) bond lengths to validate the acetamido group’s planar conformation .

What are the best practices for evaluating this compound’s stability under physiological conditions?

Advanced Question

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via HPLC. Half-life <24 h suggests prodrug potential .

- Photodegradation : Expose to UV-Vis light (300–800 nm) and track degradation products (e.g., bromine loss) using LC-MS/MS .

- Oxidative Stress : Treat with HO and assess thiophene ring oxidation via peak shifts .

How do structural analogs with modified substituents inform SAR studies for this compound?

Basic Question

Key analogs ():

| Compound | Substituent at Position 7 | Bioactivity |

|---|---|---|

| Target | 3-Hydroxy-2-methylpropoxy | Anti-inflammatory |

| Analog 1 | Chloroacetyl | Cytotoxic |

| Analog 2 | Methoxy | Low solubility |

Advanced Insight : Replace the hydroxy group with sulfonate (higher solubility) or fluorinated groups (enhanced metabolic stability) and evaluate via kinase profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.